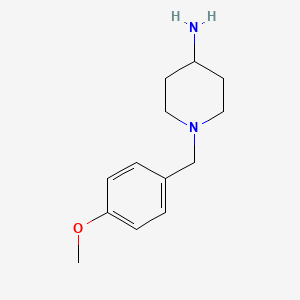

1-(4-Methoxybenzyl)piperidin-4-amine

概述

描述

1-(4-Methoxybenzyl)piperidin-4-amine is a piperidine derivative characterized by a 4-methoxybenzyl substituent attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₃H₂₀N₂O, with a molar mass of 220.31 g/mol (free base) and 293.23 g/mol in its dihydrochloride form (CAS: 57645-54-2) . The compound is widely utilized in medicinal chemistry as a structural scaffold for drug discovery, particularly in antimicrobial, anticancer, and ion channel modulation research .

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidin-4-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 1-(4-Methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

科学研究应用

1-(4-Methoxybenzyl)piperidin-4-amine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound serves as a building block for designing biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The biological activity of 1-(4-methoxybenzyl)piperidin-4-amine is highly dependent on the substituents attached to the benzyl group. Key analogs and their properties are summarized below:

- Electron-donating vs. electron-withdrawing groups : The 4-methoxy group (electron-donating) in this compound enhances solubility and polar interactions compared to the 4-chloro analog (electron-withdrawing), which increases lipophilicity and membrane permeability .

- Antimicrobial activity : Derivatives with 4-methoxybenzyl groups exhibit superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to unsubstituted benzyl analogs, likely due to improved target engagement .

Modifications on the Piperidine Ring

Modifications to the piperidine ring significantly alter pharmacological profiles:

- Quaternary ammonium salts : The dihydrochloride salt form of this compound enhances water solubility (>10 mM in aqueous buffers), making it suitable for in vitro assays .

Antimicrobial Activity

- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives : These compounds demonstrate MIC values of 2–8 µg/mL against S. aureus and Escherichia coli, outperforming analogs with bulkier substituents (e.g., 4-tert-butylbenzyl), which show reduced activity due to steric hindrance .

- Chloro-substituted analogs : 1-(4-Chlorobenzyl)piperidin-4-amine exhibits moderate antifungal activity (MIC: 16 µg/mL against Candida albicans) but higher cytotoxicity (IC₅₀: 12 µM in HEK293 cells) compared to the methoxy derivative (IC₅₀: >50 µM) .

Ion Channel Modulation

- Kv1.5 inhibition : The benzooxazole-modified analog (DDO-02005 HCl) shows potent Kv1.5 blocking activity (IC₅₀: 0.58 µM), attributed to π-π stacking interactions between the benzooxazole ring and channel residues. This activity is absent in the parent this compound .

Pharmacokinetic and Physicochemical Properties

| Property | This compound | 1-(4-Chlorobenzyl)piperidin-4-amine |

|---|---|---|

| LogP (predicted) | 1.3 | 2.8 |

| Hydrogen bond donors | 1 | 1 |

| Hydrogen bond acceptors | 3 | 2 |

| Solubility (aqueous) | >10 mM (HCl salt) | <5 mM (HCl salt) |

| Boiling point | 346.6±37.0 °C | Not reported |

The 4-methoxy group reduces LogP by 1.5 units compared to the chloro analog, improving aqueous solubility .

生物活性

1-(4-Methoxybenzyl)piperidin-4-amine, also known as MBMPA, is a piperidine derivative that has garnered interest for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₉N₂O

Molecular Weight: Approximately 225.30 g/mol

Appearance: White crystalline solid, soluble in water and various organic solvents.

The compound features a piperidine ring substituted with a 4-methoxybenzyl group at the 1-position and an amine group at the 4-position. This unique structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring: Starting from commercially available precursors.

- Substitution Reactions: Introducing the 4-methoxybenzyl group through nucleophilic substitution.

- Purification: Crystallization or chromatography to obtain the pure compound.

This multi-step synthesis allows for the possibility of further derivatization to enhance its biological properties.

Binding Affinity and Target Interaction

Research indicates that MBMPA exhibits binding affinity towards various biological targets, including receptors involved in neurological pathways. Its structural features suggest potential interactions with:

- Dopamine Receptors: Implicated in mood regulation and cognitive function.

- Serotonin Receptors: Associated with mood disorders.

- Cholinergic Receptors: Important for memory and learning processes.

Preliminary studies suggest that MBMPA may act as an antagonist or modulator at these receptors, although detailed pharmacological profiles are still under investigation.

Therapeutic Potential

- Neurological Disorders:

- Antiviral Activity:

- Anticancer Properties:

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be extrapolated from analogous piperidine derivatives. Key steps include:

- N-Alkylation : Reacting piperidin-4-amine with 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .

- Reductive Amination : If starting from a ketone precursor, use methanolic methylamine with titanium(IV) isopropoxide as a catalyst, followed by NaBH₄ reduction .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .

Critical Factors :

- Temperature : Excess heat during alkylation can lead to by-products (e.g., over-alkylation).

- Solvent Choice : Polar solvents enhance nucleophilicity of the amine .

- Catalysts : Titanium(IV) isopropoxide improves reductive amination efficiency .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.2) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% for biological assays) .

Validation : Compare data with PubChem entries or computational predictions (e.g., ChemDraw) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among this compound analogs across experimental models?

Methodological Answer : Contradictions often arise from:

- Isomerism : Positional isomers (e.g., 3- vs. 4-methoxybenzyl) may differ in receptor binding .

- Purity : Trace solvents (e.g., DMF residues) can inhibit enzyme activity .

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter membrane permeability .

Resolution Strategies :

Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in in vivo models .

Computational Docking : Predict binding modes to receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives targeting CNS receptors?

Methodological Answer : SAR Design :

- Core Modifications : Replace methoxy with halogens (e.g., F, Cl) or alkyl groups to probe electronic effects .

- Side Chain Variations : Introduce methyl/ethyl groups on the piperidine ring to assess steric hindrance .

Experimental Workflow :

Synthesis : Parallel synthesis of 10–20 derivatives using combinatorial chemistry .

In Vitro Screening :

- Binding Assays : Radioligand competition (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors .

Computational Modeling :

- Pharmacophore Mapping : Identify critical H-bond acceptors (methoxy oxygen) and hydrophobic regions (benzyl ring) .

Key Findings from Analog Studies :

| Derivative | 5-HT₁A Kᵢ (nM) | Selectivity (vs. 5-HT₂A) | Notes |

|---|---|---|---|

| 1-(4-Methoxybenzyl) | 15.2 | 10-fold | Reference compound |

| 1-(3-Fluorobenzyl) | 8.7 | 5-fold | Improved affinity |

| 1-(4-Ethylbenzyl) | 120.5 | >100-fold | Reduced activity |

Q. What mechanistic insights can be gained from oxidation studies of this compound?

Methodological Answer :

- Oxidation Pathways : Use permanganate (KMnO₄) or H₂O₂ to study degradation products. For example, methoxy groups may oxidize to quinones, altering bioactivity .

- Analytical Tools :

- LC-MS/MS : Track oxidation products (e.g., m/z 251.1 for demethylated derivatives) .

- EPR Spectroscopy : Detect free radical intermediates during oxidation .

Implications : Stability under oxidative conditions informs formulation strategies (e.g., antioxidant additives) .

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDACBLXRPFJSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。